molecular formula C21H14Cl2N2O B4626171 2-benzyl-3-(2,6-dichlorophenyl)quinazolin-4(3H)-one

2-benzyl-3-(2,6-dichlorophenyl)quinazolin-4(3H)-one

Cat. No.: B4626171
M. Wt: 381.3 g/mol
InChI Key: XUBHRXULHMJOIE-UHFFFAOYSA-N
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Description

2-benzyl-3-(2,6-dichlorophenyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Properties

IUPAC Name

2-benzyl-3-(2,6-dichlorophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O/c22-16-10-6-11-17(23)20(16)25-19(13-14-7-2-1-3-8-14)24-18-12-5-4-9-15(18)21(25)26/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBHRXULHMJOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2C4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-3-(2,6-dichlorophenyl)quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzyl and dichlorophenyl precursors.

    Condensation Reaction: The benzyl group is introduced through a condensation reaction with a suitable quinazolinone precursor.

    Cyclization: The intermediate product undergoes cyclization to form the quinazolinone core structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-benzyl-3-(2,6-dichlorophenyl)quinazolin-4(3H)-one may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

    Automated Purification Systems: Using automated purification systems to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-3-(2,6-dichlorophenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized quinazolinone derivatives.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

2-benzyl-3-(2,6-dichlorophenyl)quinazolin-4(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating various diseases.

    Biological Studies: Used in biological studies to understand its mechanism of action and biological effects.

    Pharmaceutical Research: Explored as a lead compound for developing new drugs.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-benzyl-3-(2,6-dichlorophenyl)quinazolin-4(3H)-one involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways, leading to its observed biological effects.

    Binding Interactions: The compound’s binding interactions with its targets are crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

    2-benzyl-3-phenylquinazolin-4(3H)-one: Lacks the dichlorophenyl group, which may affect its biological activity.

    2-benzyl-3-(2-chlorophenyl)quinazolin-4(3H)-one: Contains a single chlorine atom, potentially altering its properties.

    2-benzyl-3-(4-chlorophenyl)quinazolin-4(3H)-one: The chlorine atom is positioned differently, which may influence its activity.

Uniqueness

2-benzyl-3-(2,6-dichlorophenyl)quinazolin-4(3H)-one is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly impact its chemical and biological properties. This structural feature may enhance its potency and selectivity in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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